

Spectroscopic Profile of 4,4'-Diamino-2-methylazobenzene: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Diamino-2-methylazobenzene

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This technical guide provides an in-depth overview of the spectral data for the compound **4,4'-Diamino-2-methylazobenzene** (CAS No: 43151-99-1). The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectroscopic characterization.

Introduction

4,4'-Diamino-2-methylazobenzene is an aromatic azo compound characterized by the presence of two amino groups and a methyl group attached to the azobenzene core.^[1] Its structure, featuring the photochromic azo group and reactive amino functionalities, makes it a molecule of interest in dye chemistry and materials science.^[1] Understanding its spectral properties is crucial for its identification, purity assessment, and the prediction of its behavior in various applications. This guide summarizes its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral data.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4,4'-Diamino-2-methylazobenzene**.

Table 1: UV-Vis Spectral Data

While specific experimental λ_{max} values for **4,4'-Diamino-2-methylazobenzene** are not readily available in the cited literature, the UV-Vis spectra of aminoazobenzene dyes are well-characterized. They typically exhibit two characteristic absorption bands: a high-intensity $\pi \rightarrow \pi^*$ transition and a lower-intensity $n \rightarrow \pi^*$ transition. The positions of these bands are sensitive to solvent polarity and substitution on the aromatic rings. For similar aminoazobenzene dyes, the following absorption maxima are typical:

Transition	Typical λ_{max} Range (nm)	Molar Absorptivity (ϵ)	Solvent System
$\pi \rightarrow \pi$	380 - 420	High	Ethanol, DMSO
$n \rightarrow \pi$	> 450	Low	Non-polar solvents

Note: The exact λ_{max} values for **4,4'-Diamino-2-methylazobenzene** may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectral Data

The IR spectrum of **4,4'-Diamino-2-methylazobenzene** would be expected to show characteristic absorption bands corresponding to its functional groups. Based on the analysis of similar aromatic amines and azo compounds, the following peaks can be anticipated:

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
3450 - 3300	N-H stretching	Primary Amine ($-\text{NH}_2$)
3080 - 3010	C-H stretching	Aromatic Ring
2960 - 2850	C-H stretching	Methyl Group ($-\text{CH}_3$)
1620 - 1580	N=N stretching	Azo Group
1600 - 1450	C=C stretching	Aromatic Ring
1330 - 1250	C-N stretching	Aromatic Amine

Table 3: Nuclear Magnetic Resonance (NMR) Spectral Data

The ^1H NMR spectrum of **4,4'-Diamino-2-methylazobenzene** has been reported in the literature.^[1] The ^{13}C NMR data is inferred from the analysis of closely related structures and predictive models.

^1H NMR Data (400 MHz, DMSO- d_6)^[1]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.25	Singlet	2H	Aromatic H (meta to NH_2)
6.82	Doublet	2H	Aromatic H (ortho to NH_2)
5.10	Broad	4H	NH_2 (exchangeable)
2.35	Singlet	3H	CH_3 (ortho to azo)

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
150 - 145	Aromatic C-N (azo)
148 - 140	Aromatic C- NH_2
130 - 110	Aromatic C-H
125 - 120	Aromatic C- CH_3
~20	- CH_3

Note: Predicted ^{13}C NMR values are estimates based on the analysis of similar compounds and may not represent exact experimental values.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of an azo dye like **4,4'-Diamino-2-methylazobenzene** is typically recorded using a dual-beam spectrophotometer.

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable spectral grade solvent (e.g., ethanol, methanol, or DMSO) to an approximate concentration of 5×10^{-5} M.[2]
- **Instrument Setup:** The spectrophotometer is calibrated using a reference cuvette containing the pure solvent.
- **Data Acquisition:** The absorption spectrum is recorded over a wavelength range of 250–700 nm at room temperature.[2] The data is plotted as absorbance versus wavelength to identify the absorption maxima (λ_{max}).

Infrared (IR) Spectroscopy

For a solid compound like **4,4'-Diamino-2-methylazobenzene**, the IR spectrum is commonly obtained using the thin solid film or KBr pellet method with a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation (Thin Solid Film Method):** A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[3] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[3] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]
- **Data Acquisition:** The salt plate is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

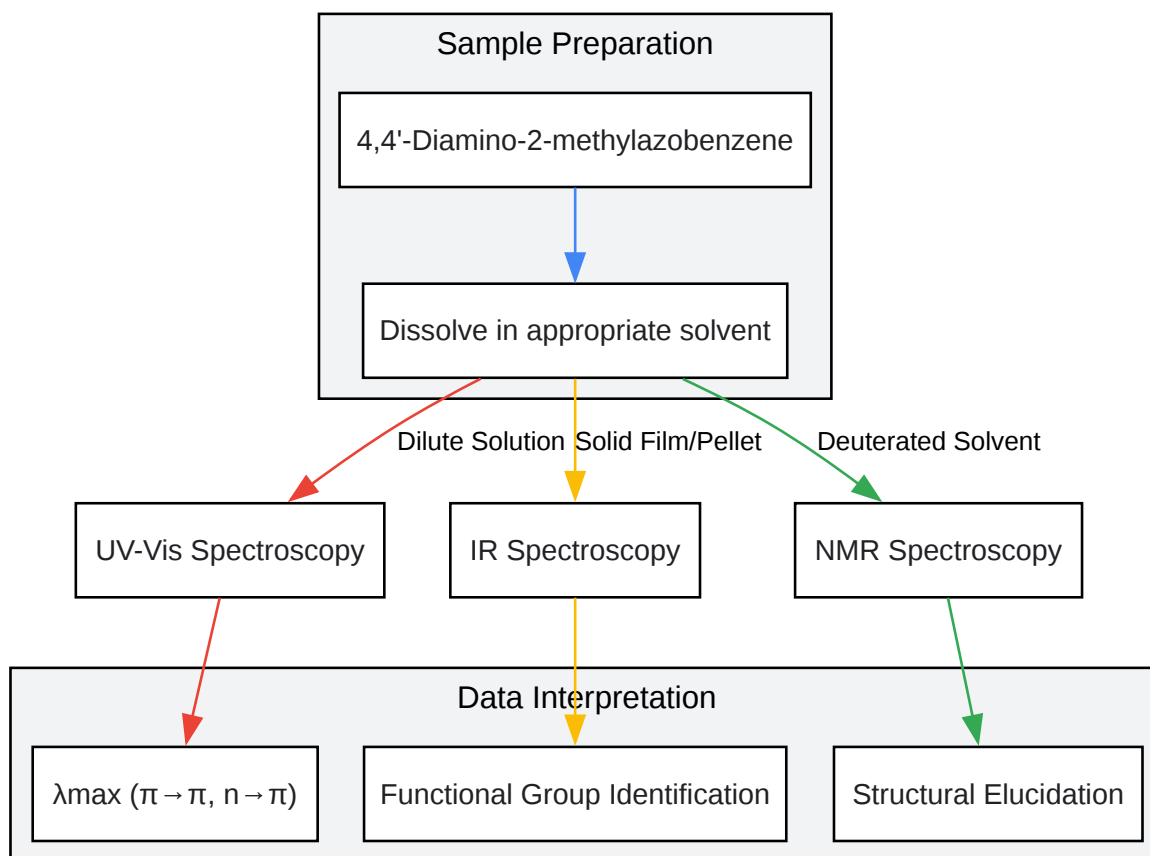
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer to elucidate the structure of the molecule.

- **Sample Preparation:** For ^1H NMR, approximately 5-20 mg of the sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3).^[4] For ^{13}C NMR, a higher concentration (20–50 mg) may be required.^[4] Tetramethylsilane (TMS) is often added as an internal standard.
- **Data Acquisition:** The sample solution is transferred to a 5 mm NMR tube. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

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